molecular formula C38H60NO2PS B15092252 (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15092252
M. Wt: 625.9 g/mol
InChI Key: HSLGLEHHIZVRPQ-RGQUUCBMSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a sterically hindered architecture designed for applications in asymmetric catalysis or as a chiral auxiliary in organic synthesis. Key structural elements include:

  • Stereochemistry: The (R)-configuration at the sulfinamide sulfur and (S)-configuration at the central carbon ensure precise stereochemical control in reactions .
  • Substituents:
    • 3,5-Di-tert-butyl-4-methoxyphenyl group: Provides steric bulk and electron-donating properties, enhancing stability and influencing substrate binding .
    • 2-(Dicyclohexylphosphanyl)phenyl group: A phosphine-containing moiety that may act as a ligand in transition-metal catalysis, facilitating enantioselective transformations .
  • Molecular Formula: C₃₉H₆₂NO₂PS (as per a related analogue in ).
  • Storage: Stable at room temperature under inert gas, typical for air-sensitive phosphine derivatives .

Properties

Molecular Formula

C38H60NO2PS

Molecular Weight

625.9 g/mol

IUPAC Name

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43?/m0/s1

InChI Key

HSLGLEHHIZVRPQ-RGQUUCBMSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfinamide precursor, followed by the introduction of the phosphanyl and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include organophosphorus compounds, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfonamides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. Research is ongoing to investigate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in large-scale chemical processes is of particular interest.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or stabilization of protein conformations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight Key Substituents Distinct Features Potential Applications
Target Compound 2241598-34-3 C₃₉H₆₂NO₂PS 639.96 - 3,5-Di-tert-butyl-4-methoxyphenyl
- 2-(Dicyclohexylphosphanyl)phenyl
Steric bulk from tert-butyl groups; phosphine ligand capability Asymmetric catalysis, chiral resolution
(R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide 2160535-56-6 C₄₈H₅₈NO₃PS 760.02 - Xanthene backbone
- Diphenylphosphino group
Extended π-system from xanthene; enhanced rigidity Photocatalysis, luminescent materials
(R)-N-[(S)-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-2-methylpropane-2-sulfinamide 2162939-90-2 C₃₅H₃₅NO₃PS 588.68 - Benzodioxole ring
- Phenyl group
Improved solubility via benzodioxole; moderate steric bulk Ligand in aqueous-phase catalysis
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide N/A C₄₈H₅₈NO₃PS 760.02 - N,2-Dimethyl sulfinamide
- Xanthene-phosphine hybrid
Dual methyl groups on sulfinamide; hybrid xanthene-phosphine scaffold High-temperature catalysis; pharmaceutical intermediates

Key Research Findings

Steric and Electronic Modulation: The tert-butyl and methoxy groups in the target compound significantly reduce unwanted side reactions by sterically shielding the reactive center, as observed in analogues with similar substituents . Phosphine-containing variants (e.g., diphenylphosphino-xanthene derivatives) exhibit superior activity in palladium-catalyzed cross-coupling reactions compared to non-phosphorous analogues .

Chiral Induction Efficiency :

  • The (R)-sulfinamide/(S)-carbon configuration in the target compound achieves >99% enantiomeric excess (ee) in asymmetric aldol reactions, outperforming benzodioxole-based analogues (85–90% ee) .

Stability and Reactivity Trade-offs :

  • Xanthene-backbone derivatives (e.g., 2160535-56-6) demonstrate higher thermal stability (decomposition at >250°C) but lower solubility in polar solvents compared to the target compound .
  • The N,2-dimethyl variant () shows reduced hygroscopicity, making it preferable for industrial-scale syntheses .

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